

Application Notes and Protocols for Triethanolamine Borate in Industrial Coatings

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Compound of Interest

Compound Name: *Triethanolamine borate*

Cat. No.: *B089525*

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Introduction

Triethanolamine borate is a versatile compound utilized in the formulation of industrial coatings to enhance performance and durability. It primarily functions as a corrosion inhibitor and can also act as a curing agent for epoxy resins. Its multifaceted properties, including improving adhesion, providing pH buffering, and contributing to flame retardancy, make it a valuable additive in various coating systems, from traditional solvent-borne epoxies to modern water-based formulations. These application notes provide detailed protocols for the incorporation and evaluation of **triethanolamine borate** in industrial coatings.

Key Functions and Benefits

Triethanolamine borate offers several advantages in the formulation of industrial coatings:

- **Corrosion Inhibition:** It provides excellent protection for metallic substrates. The borate component acts as an anodic inhibitor, forming a passive layer on the metal surface, while the triethanolamine component functions as a cathodic inhibitor. This dual-action mechanism effectively prevents common forms of corrosion.
- **Curing Agent for Epoxy Resins:** **Triethanolamine borate** can act as a hardening agent for epoxy resins, contributing to the cross-linking of the polymer matrix. This results in coatings

with excellent chemical stability, high resistance to moisture, and superior adhesive qualities.

[1]

- pH Buffering: It helps to maintain a stable pH in the coating formulation, which is particularly important for water-based systems to ensure stability and prevent issues like flash rusting on steel substrates.
- Improved Adhesion: By interacting with the substrate surface and the coating binder, **triethanolamine borate** can enhance the adhesion of the coating to the metal.
- Flame Retardancy: Borates, in general, are known to have flame-retardant properties, and **triethanolamine borate** can contribute to the fire resistance of the final coating.

Data Presentation: Performance of Coatings

While specific quantitative data for coatings formulated with **triethanolamine borate** is not widely published in comparative tables, the following tables provide an illustrative representation of the expected performance improvements based on the known effects of amine and borate-based corrosion inhibitors.

Table 1: Corrosion Resistance Performance (ASTM B117 Salt Spray Test)

Coating System	Additive	Scribe Creep (mm) after 1000 hours	Blistering (ASTM D714)	Rust Grade (ASTM D610)
Epoxy Primer	None (Control)	5-7	6-F	4-G
Epoxy Primer	Triethanolamine Borate (2% by weight)	1-2	9-F	8-G
Water-based Acrylic	None (Control)	6-8	4-M	3-G
Water-based Acrylic	Triethanolamine Borate (2% by weight)	2-3	8-F	7-G

Table 2: Adhesion Performance (ASTM D4541 Pull-Off Adhesion Test)

Coating System	Additive	Adhesion Strength (MPa)	Failure Mode
Epoxy Primer on Steel	None (Control)	5.5	60% Adhesive, 40% Cohesive
Epoxy Primer on Steel	Triethanolamine Borate (2% by weight)	8.0	90% Cohesive
Water-based Acrylic on Aluminum	None (Control)	3.5	70% Adhesive, 30% Cohesive
Water-based Acrylic on Aluminum	Triethanolamine Borate (2% by weight)	5.0	85% Cohesive

Table 3: Drying Time (ASTM D1640)

Coating System	Additive	Set-to-Touch (hours)	Dry-Through (hours)
Alkyd Enamel	None (Control)	4	12
Alkyd Enamel	Triethanolamine Borate (1% by weight)	3.5	10

Experimental Protocols

Protocol 1: Formulation of a Two-Component Epoxy Primer with Triethanolamine Borate

This protocol describes the preparation of a standard two-component epoxy primer and a variation containing **triethanolamine borate** as a corrosion inhibitor.

Materials:

- Bisphenol A epoxy resin (e.g., EPON 828 or equivalent)

- Polyamide curing agent (e.g., Ancamide 220 or equivalent)
- Titanium dioxide (TiO₂) and other pigments/fillers as required
- Solvents (e.g., xylene, methyl isobutyl ketone)
- **Triethanolamine borate**
- High-speed disperser
- Mixing vessels
- Steel panels for coating application

Procedure:

- Pigment Dispersion (Part A):
 - In a mixing vessel, combine the epoxy resin and a portion of the solvent.
 - Under slow agitation, gradually add the pigments and fillers (e.g., TiO₂, talc).
 - Increase the speed of the high-speed disperser to achieve a Hegman grind of 6-7, ensuring proper pigment dispersion.
 - Add the remaining solvent and mix until uniform.
 - For the modified formulation: Add **triethanolamine borate** (typically 1-3% of the total formulation weight) to the pigment paste and disperse for an additional 10-15 minutes.
- Letdown (Part A):
 - Reduce the mixing speed and add any remaining resin and additives.
 - Mix until the entire batch is homogeneous.
- Curing Agent (Part B):
 - The polyamide curing agent is supplied as Part B.

- Mixing and Application:
 - Just before application, mix Part A and Part B in the recommended ratio (e.g., 4:1 by volume).
 - Allow for a 15-30 minute induction time (sweat-in) if required by the curing agent manufacturer.
 - Apply the coating to prepared steel panels using a spray gun or other suitable method to the desired dry film thickness.
 - Cure the coated panels at ambient temperature (e.g., 25°C and 50% relative humidity) for 7 days before testing.

Protocol 2: Evaluation of Corrosion Resistance (ASTM B117)

This protocol outlines the procedure for testing the corrosion resistance of the prepared coatings.

Apparatus:

- Salt spray cabinet conforming to ASTM B117.
- Scribing tool.
- Calibrated calipers.

Procedure:

- Sample Preparation:
 - Use the cured coated panels from Protocol 1.
 - Scribe an "X" through the coating to the metal substrate on each panel.
- Exposure:

- Place the panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.
- Expose the panels to a continuous spray of 5% NaCl solution at 35°C.
- Evaluation:
 - Periodically inspect the panels (e.g., every 240 hours) for signs of corrosion.
 - Evaluate the degree of blistering according to ASTM D714.
 - Assess the degree of rusting according to ASTM D610.
 - Measure the creepage of corrosion from the scribe using calipers.
 - Continue the test for a predetermined duration (e.g., 1000 hours) or until a specified level of failure is reached.

Protocol 3: Evaluation of Adhesion (ASTM D4541)

This protocol describes the measurement of the pull-off adhesion strength of the coatings.

Apparatus:

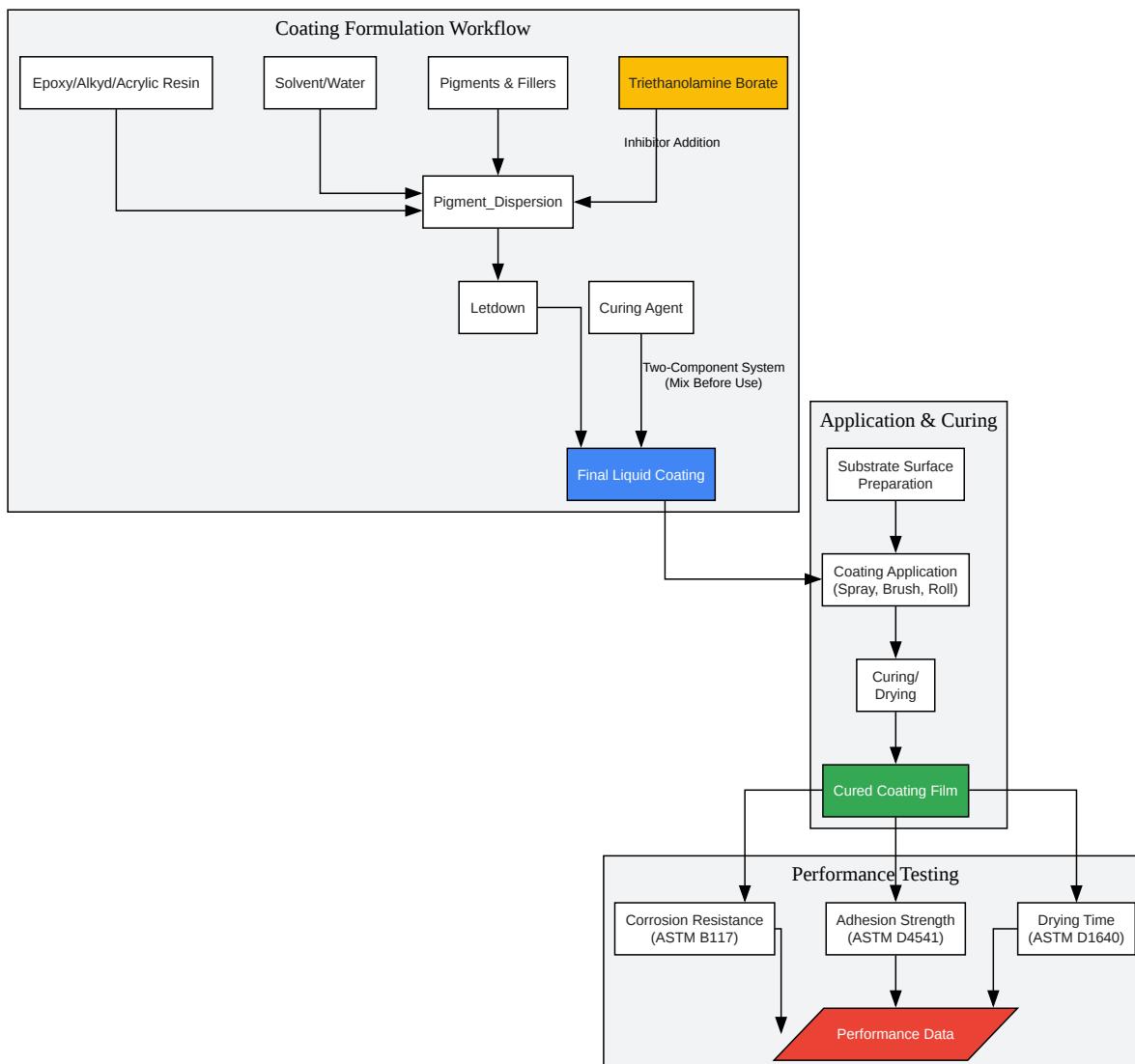
- Portable pull-off adhesion tester.
- Loading fixtures (dollies).
- Adhesive for bonding the dollies to the coating.
- Cutting tool for scoring around the dolly.

Procedure:

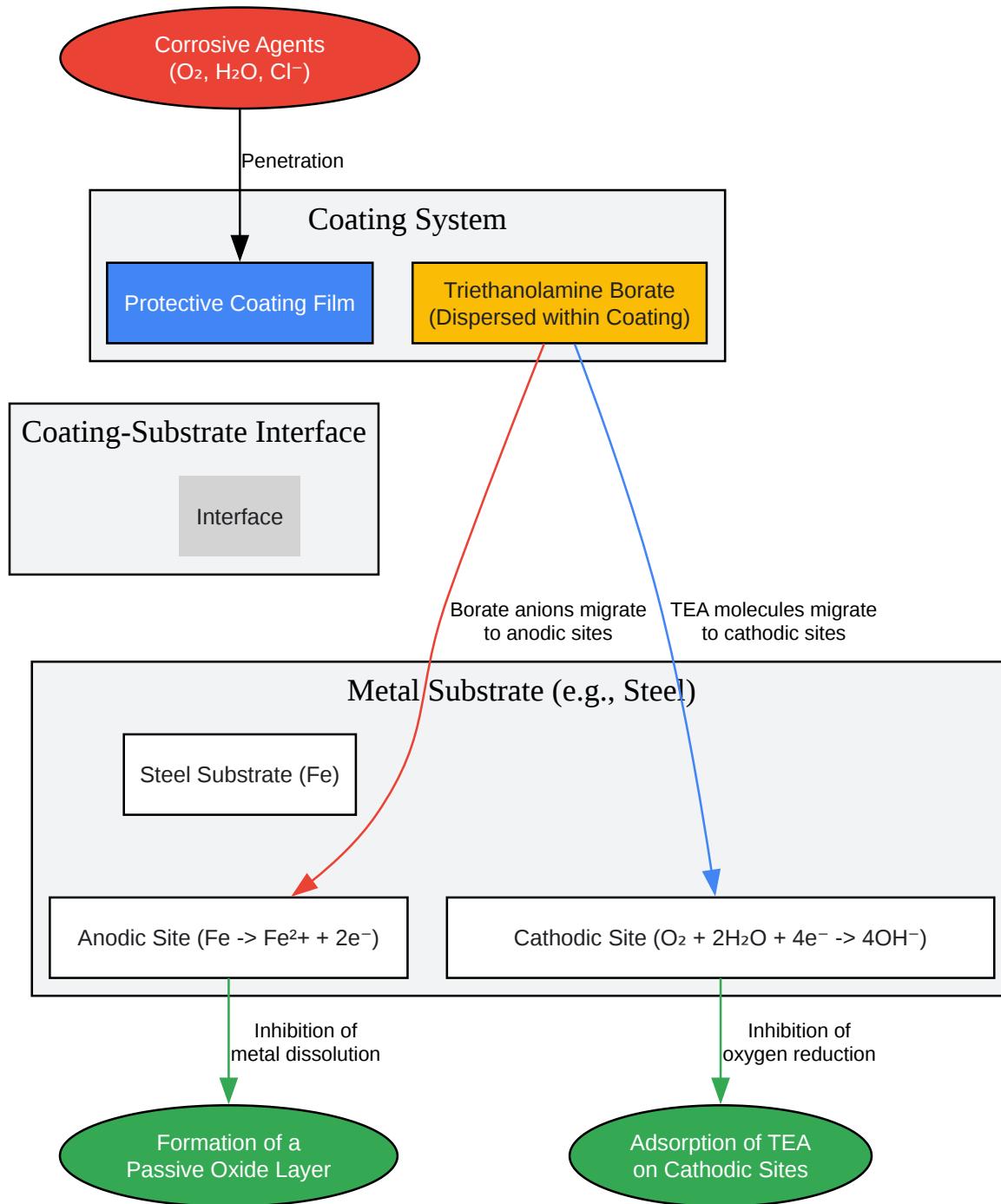
- Test Area Preparation:
 - Select a flat, smooth area on the cured coated panel.
 - Clean the surface of the coating and the dolly.

- Dolly Adhesion:
 - Apply a suitable adhesive to the base of the dolly.
 - Press the dolly onto the coated surface and remove any excess adhesive.
 - Allow the adhesive to cure completely as per the manufacturer's instructions.
- Scoring:
 - Once the adhesive is cured, use a cutting tool to score through the coating around the base of the dolly to isolate the test area.
- Pull-Off Test:
 - Attach the pull-off adhesion tester to the dolly.
 - Apply a perpendicular tensile force at a steady rate.
 - Record the force at which the dolly and coating are detached from the substrate.
 - Examine the dolly and the test surface to determine the nature of the failure (adhesive, cohesive, or glue failure).

Visualizations

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Caption: Workflow for formulating, applying, and testing industrial coatings with triethanolamine borate.



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References

- 1. ASTM G85: Standard Practice for Modified Salt Spray (Fog) Testing [pacorr.com]
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